Cas no 2248405-26-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetate 化学的及び物理的性質
名前と識別子
-
- EN300-6518117
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetate
- 2248405-26-5
-
- インチ: 1S/C19H16N2O4/c1-20-9-8-13-10-12(6-7-16(13)20)11-17(22)25-21-18(23)14-4-2-3-5-15(14)19(21)24/h2-7,10H,8-9,11H2,1H3
- InChIKey: LLQSXCRVALPLGW-UHFFFAOYSA-N
- ほほえんだ: O(C(CC1C=CC2=C(C=1)CCN2C)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 336.11100700g/mol
- どういたいしつりょう: 336.11100700g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 554
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6518117-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetate |
2248405-26-5 | 1g |
$1229.0 | 2023-05-31 | ||
Enamine | EN300-6518117-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetate |
2248405-26-5 | 2.5g |
$2408.0 | 2023-05-31 | ||
Enamine | EN300-6518117-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetate |
2248405-26-5 | 0.5g |
$1180.0 | 2023-05-31 | ||
Enamine | EN300-6518117-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetate |
2248405-26-5 | 0.1g |
$1081.0 | 2023-05-31 | ||
Enamine | EN300-6518117-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetate |
2248405-26-5 | 0.25g |
$1131.0 | 2023-05-31 | ||
Enamine | EN300-6518117-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetate |
2248405-26-5 | 5g |
$3562.0 | 2023-05-31 | ||
Enamine | EN300-6518117-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetate |
2248405-26-5 | 0.05g |
$1032.0 | 2023-05-31 | ||
Enamine | EN300-6518117-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetate |
2248405-26-5 | 10g |
$5283.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetate 関連文献
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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4. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetateに関する追加情報
Research Briefing on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetate (CAS: 2248405-26-5)
Recent studies on the compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetate (CAS: 2248405-26-5) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique isoindole and indole moieties, has demonstrated promising biological activities, particularly in modulating key signaling pathways involved in inflammation and oncology. The following briefing synthesizes the latest findings, methodologies, and implications of research involving this molecule.
The primary objective of recent investigations has been to elucidate the pharmacological profile of 2248405-26-5, with a focus on its mechanism of action and therapeutic efficacy. In vitro and in vivo studies have revealed that this compound acts as a potent inhibitor of specific kinases and enzymes implicated in inflammatory responses and tumor progression. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2248405-26-5 selectively targets the JAK-STAT pathway, reducing cytokine production in autoimmune disease models. These findings suggest its potential as a candidate for treating rheumatoid arthritis and related disorders.
Methodologically, researchers have employed advanced techniques such as X-ray crystallography and molecular docking simulations to characterize the binding interactions of 2248405-26-5 with its biological targets. High-resolution structural analyses have confirmed that the compound's isoindole ring system forms critical hydrogen bonds with active-site residues of target proteins, while the indole moiety enhances its bioavailability and tissue penetration. Additionally, pharmacokinetic studies in rodent models have reported favorable absorption and half-life properties, further supporting its drug-like characteristics.
One of the most significant outcomes of recent research is the compound's demonstrated efficacy in preclinical cancer models. A 2024 study in Cancer Research highlighted that 2248405-26-5 exhibits synergistic effects when combined with standard chemotherapeutic agents, enhancing apoptosis in resistant tumor cells. Notably, the compound's ability to modulate the tumor microenvironment by suppressing angiogenesis and immune evasion mechanisms has positioned it as a potential adjunct therapy in solid tumors. However, challenges such as dose-dependent toxicity and metabolic stability remain under investigation.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetate represents a promising scaffold for further drug development. Its dual activity against inflammatory and oncogenic targets, coupled with its manageable safety profile, underscores its translational potential. Future research directions include optimizing its derivatives for enhanced selectivity and conducting Phase I clinical trials to validate its therapeutic benefits in humans. This compound exemplifies the intersection of chemical innovation and biological relevance in modern pharmaceutical discovery.
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